
Tabersonine Hydrochloride
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tabersonine Hydrochloride can be synthesized through various methods. One common approach involves the catalytic hydrogenation of tabersonine to form vincadifformine, followed by treatment with m-chloroperbenzoic acid (m-CPBA) and hydrochloric acid (HCl) to induce the formation of the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of tabersonine from Catharanthus roseus, followed by chemical modification to produce the hydrochloride salt. The process includes steps such as extraction, purification, and chemical conversion under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Catalytic Hydrogenation to Vincadifformine
-
Reaction : Tabersonine undergoes catalytic hydrogenation at the C14–C15 double bond to form vincadifformine (14,15-dihydrotabersonine).
-
Conditions : H₂ gas with palladium or platinum catalysts in alcoholic solvents.
Substrate | Catalyst | Solvent | Product | Yield (%) | Source |
---|---|---|---|---|---|
Tabersonine | Pd/C | Ethanol | Vincadifformine | >95 |
Epoxidation at C6–C7 Position
-
Enzymatic Epoxidation : Tabersonine 6,7-epoxidases (TEX1 and TEX2) catalyze stereoselective epoxidation to form lochnericine.
-
Specificity : TEX1/2 exclusively act on tabersonine, rejecting 19-hydroxytabersonine or vincadifformine .
Enzyme | Substrate | Product | k<sub>cat</sub> (min⁻¹) | K<sub>m</sub> (μM) |
---|---|---|---|---|
TEX1 | Tabersonine | Lochnericine | 4.2 ± 0.3 | 2.1 ± 0.4 |
TEX2 | Tabersonine | Lochnericine | 3.8 ± 0.2 | 1.9 ± 0.3 |
Hydroxylation at C16 Position
-
Enzymatic Pathway : Cytochrome P450 isoforms (T16H1 and T16H2) hydroxylate tabersonine to 16-hydroxytabersonine, a precursor for vindoline biosynthesis .
-
Kinetics : T16H2 exhibits higher catalytic efficiency (k<sub>cat</sub>/K<sub>m</sub> = 1.4 × 10³ M⁻¹s⁻¹) compared to T16H1 .
N-Oxide Formation and Rearrangement
-
Peracid Oxidation : Vincadifformine reacts with peracids (e.g., mCPBA) to form N-oxide intermediates, which rearrange under acidic conditions to yield vincamine derivatives .
Step | Reagent | Product | Yield (%) |
---|---|---|---|
Oxidation | mCPBA | N-oxy-vincadifformine | 85 |
Reduction | Triphenylphosphine | Vincamine + Epilovincamine | 70 |
Seven-Step Enzymatic Conversion
Tabersonine is metabolized to vindoline via:
-
16-Hydroxylation (T16H2) → 16-Methoxylation (16OMT) → 3-Oxidation (T3O) → 3-Reduction (T3R) → N-Methylation (NMT) → 4-Hydroxylation (D4H) → 4-O-Acetylation (DAT) .
Enzyme | Reaction Step | Intermediate | Yield in Yeast (μg/L) |
---|---|---|---|
T16H2 | 16-Hydroxylation | 16-Hydroxytabersonine | 13.8 |
16OMT | O-Methylation | 16-Methoxytabersonine | 12.5 |
T3O/T3R | 3-Oxidation/Reduction | 3-Hydroxy-16-methoxydihydrotabersonine | 9.2 |
DAT | 4-O-Acetylation | Vindoline | 4.6 |
Halogenation and Oxidation for Indole Modifications
-
Method : Sequential halogenation (Br₂), borylation, and oxidation introduce hydroxy/methoxy groups at C15–C17 positions on tabersonine’s indole ring .
-
Bioactivity : C16-methoxy derivatives exhibit enhanced antitubulin activity (EC₅₀ = 0.8 μM vs. 2.1 μM for tabersonine) .
Derivative | Substitution | EC₅₀ (μM) | Tubulin Inhibition (%) |
---|---|---|---|
16-OMe | C16-OCH₃ | 0.8 | 92 ± 3 |
17-OH | C17-OH | 1.2 | 85 ± 4 |
Hydrolase-Mediated Reverse Cycloaddition
-
Reaction : Hydrolase 2 (HL2) cleaves tabersonine into dehydrosecodine, which is cyclized by vindolinine synthase (VNS) to produce 19 R/S-vindolinine isomers .
Enzyme | Substrate | Product | Reaction Type |
---|---|---|---|
HL2 | Tabersonine | Dehydrosecodine | Retro-Diels-Alder |
VNS | Dehydrosecodine | 19 R/S-Vindolinine | Radical cyclization |
PI3K-Akt Pathway Inhibition
-
Mechanism : Tabersonine hydrochloride suppresses PI3K-Akt signaling in rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS), reducing IL-6 and MMP3 production .
Concentration (μM) | IL-6 Reduction (%) | MMP3 Reduction (%) |
---|---|---|
10 | 45 ± 5 | 52 ± 6 |
20 | 68 ± 4 | 75 ± 3 |
This synthesis of chemical transformations highlights this compound’s versatility as a scaffold for alkaloid biosynthesis and drug discovery. Its enzymatic and synthetic modifications continue to enable access to structurally complex molecules with therapeutic potential.
Applications De Recherche Scientifique
Anti-Inflammatory Properties
Recent studies have highlighted tabersonine's role as a natural inhibitor of the NLRP3 inflammasome, a critical component in inflammatory responses. A study demonstrated that tabersonine effectively suppressed IL-1β production with an IC50 value of 0.71 μM and inhibited the assembly of the NLRP3 inflammasome by binding to its NACHT domain, thereby mitigating conditions such as peritonitis and acute lung injury in mouse models . This positions tabersonine as a potential lead compound for developing new anti-inflammatory drugs.
Anti-Cancer Effects
Tabersonine has been recognized for its anti-tumor properties. It serves as a precursor in the biosynthesis of vindoline, which is crucial for producing vincristine and vinblastine, two well-known anti-cancer agents. Research has shown that metabolic engineering can enhance the conversion of tabersonine to vindoline, significantly increasing yields for potential therapeutic applications .
Biosynthesis of Alkaloids
Tabersonine is a vital intermediate in the biosynthesis of various monoterpene indole alkaloids (MIAs). Recent advancements have utilized engineered yeast strains to optimize the production pathways for alkaloids derived from tabersonine. For instance, researchers have successfully created yeast strains capable of high-yield production of vindoline through multiple metabolic engineering strategies, achieving yields over 3,800,000-fold higher than previous methods .
Compound | Yield (mg/L) | Method |
---|---|---|
Vindoline | 16.5 | Metabolic engineering via CRISPR/Cas9 |
Lochnericine | Not specified | Epoxidation of tabersonine |
Production Pathways
The enzymatic pathways involving tabersonine have been elucidated through gene correlation studies and functional assays. Two cytochrome P450 enzymes, TEX1 and TEX2, have been identified to catalyze the epoxidation of tabersonine, initiating the synthesis of lochnericine . These findings provide a framework for further metabolic engineering efforts aimed at producing complex MIAs.
Enhancing Chemosensitivity
A study identified that tabersonine enhances the sensitivity of ovarian cancer cells to olaparib, a drug used in cancer therapy. This suggests that tabersonine could be utilized not only as an anti-cancer agent but also as an adjunct therapy to improve the effectiveness of existing cancer treatments .
Industrial Production Potential
Research has demonstrated that engineering a seven-gene pathway in yeast can facilitate the industrial-scale production of vindoline from tabersonine. This approach represents a significant advancement in biotechnological applications for producing pharmaceutical compounds .
Mécanisme D'action
Tabersonine Hydrochloride exerts its effects by targeting specific molecular pathways. It inhibits the NLRP3 inflammasome, which is involved in the activation of inflammatory responses. By blocking this pathway, this compound reduces the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 . Additionally, it has been shown to inhibit the TAK1-mediated inflammatory cascade, providing protective effects against myocardial injury .
Comparaison Avec Des Composés Similaires
Vindoline: Another indole alkaloid derived from Catharanthus roseus, used in the synthesis of vinblastine.
Catharanthine: A related alkaloid with similar pharmacological properties, also found in Catharanthus roseus.
Ajmalicine: An indole alkaloid with antihypertensive properties, structurally similar to tabersonine.
Uniqueness: Tabersonine Hydrochloride is unique due to its specific inhibitory effects on the NLRP3 inflammasome and its potential as an anti-tumor agent. Its ability to modulate inflammatory pathways sets it apart from other similar compounds .
Activité Biologique
Tabersonine hydrochloride, an indole alkaloid derived primarily from Catharanthus roseus, has garnered attention for its diverse biological activities, particularly in the context of neuroprotection, anti-inflammatory effects, and potential applications in cancer therapy. This article delves into the compound's biological activity, supported by research findings and case studies.
- Chemical Formula : C21H25ClN2O2
- Molecular Weight : 372.89 g/mol
- CAS Number : 29479-00-3
Neuroprotective Effects
This compound has shown promising neuroprotective properties, especially relevant to neurodegenerative diseases like Alzheimer's and Parkinson's disease. Research indicates that it may inhibit amyloid-beta (Aβ) aggregation, a key factor in Alzheimer's pathology. In animal models, this compound has demonstrated:
- Reduction in dopaminergic neuronal loss : In Parkinson's disease models, it improved behavioral deficits associated with the disease .
- Cognitive enhancement : Studies suggest improvements in memory and cognitive function in Alzheimer's models .
Anti-inflammatory Activity
This compound exhibits significant anti-inflammatory properties. A study focused on acute lung injury (ALI) models revealed that tabersonine:
- Inhibited LPS-induced macrophage activation : This was evidenced by reduced levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β .
- Suppressed signaling pathways : It was shown to inhibit NF-κB and p38 MAPK/MK2 signaling cascades, which are critical in inflammatory responses .
Table 1: Summary of Anti-inflammatory Effects
Parameter | Effect of this compound |
---|---|
Neutrophil infiltration | Inhibited |
MPO activity | Reduced |
Cytokine levels | Decreased (TNF-α, IL-6, IL-1β) |
Signaling pathways | Suppressed (NF-κB, p38 MAPK) |
Potential Antidepressant Effects
Preliminary research suggests this compound may have antidepressant-like effects by increasing levels of brain-derived neurotrophic factor (BDNF), which plays a role in mood regulation and neuronal plasticity. However, further studies are required to fully elucidate its effectiveness in treating depression .
Cancer Therapeutic Applications
This compound is explored as a potential anticancer agent. It has been shown to inhibit the growth of various cancer cell lines in vitro. Its mechanisms may involve:
- Inducing apoptosis in cancer cells
- Modulating pathways involved in cell proliferation and survival .
Case Studies and Research Findings
-
Neuroprotection in Alzheimer's Disease :
- A study demonstrated that this compound significantly reduced Aβ plaque formation in transgenic mouse models of Alzheimer's disease, correlating with improved cognitive performance .
- Acute Lung Injury Model :
- Cancer Cell Line Studies :
Propriétés
IUPAC Name |
methyl (1R,12R,19S)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9,13-pentaene-10-carboxylate;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2.ClH/c1-3-20-9-6-11-23-12-10-21(19(20)23)15-7-4-5-8-16(15)22-17(21)14(13-20)18(24)25-2;/h4-9,19,22H,3,10-13H2,1-2H3;1H/t19-,20-,21-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBASQSWPQOKOQI-OCIDDWSYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC(=C3C4(C1N(CC4)CC=C2)C5=CC=CC=C5N3)C(=O)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC(=C3[C@@]4([C@H]1N(CC4)CC=C2)C5=CC=CC=C5N3)C(=O)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29479-00-3, 28972-21-6 | |
Record name | Aspidospermidine-3-carboxylic acid, 2,3,6,7-tetradehydro-, methyl ester, hydrochloride (1:1), (5α,12R,19α)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29479-00-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aspidospermidine-3-carboxylic acid, 2,3,6,7-tetradehydro-, methyl ester, hydrochloride (1:?), (5α,12R,19α)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28972-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (-)-Tabersonine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028972216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tabersonine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029479003 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aspidospermidine-3-carboxylic acid, 2,3,6,7-tetradehydro-, methyl ester, hydrochloride, (5α,12β,19α)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.843 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Aspidospermidine-3-carboxylic acid, 2,3,6,7-tetradehydro-, methyl ester, monohydrochloride, (5α,12R,19α) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.323 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TABERSONINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DGR7D6J5TR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.